6,7-Dibromoquinoline-5,8-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

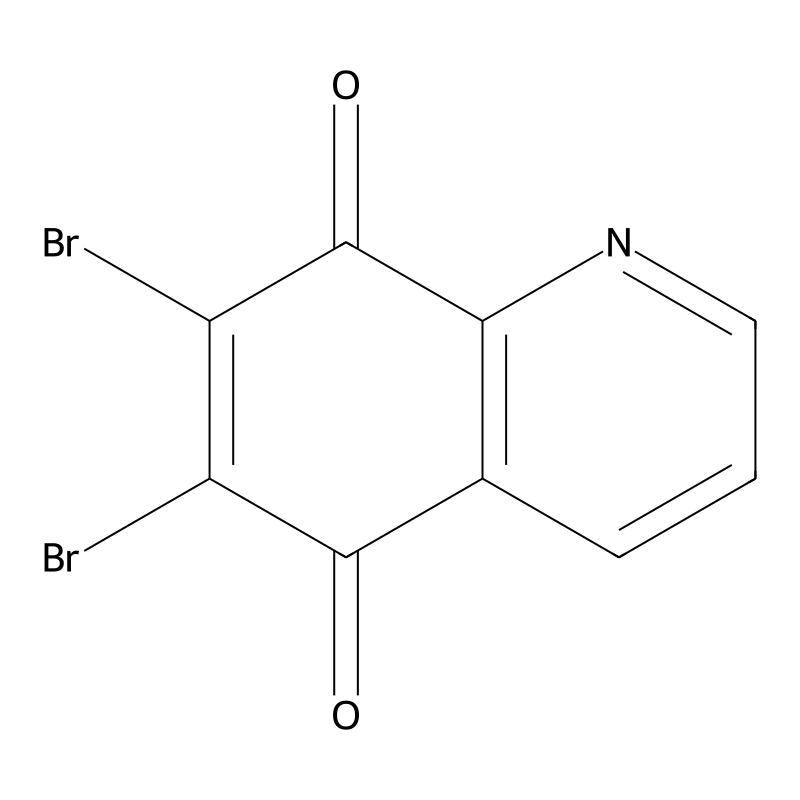

6,7-Dibromoquinoline-5,8-dione is a polycyclic aromatic compound characterized by two bromine atoms and a quinoline structure with two carbonyl groups. Its molecular formula is , and it features a unique arrangement that contributes to its chemical reactivity and biological properties. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its ability to undergo various chemical transformations.

Additionally, 6,7-dibromoquinoline-5,8-dione can undergo Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, leading to the formation of new aryl derivatives . The compound's reactivity is enhanced by the presence of bromine atoms, which can be replaced or modified in these reactions.

The biological activities of 6,7-dibromoquinoline-5,8-dione have been explored in various studies. It has shown promising results as an antimicrobial agent and exhibits cytotoxic properties against certain cancer cell lines. Its derivatives have been evaluated for their potential as antimalarial and schistosomicidal agents, indicating its relevance in pharmaceutical research .

The synthesis of 6,7-dibromoquinoline-5,8-dione typically involves a multi-step process starting from 8-hydroxyquinoline. The general synthetic route includes:

- Bromination: Introduction of bromine atoms at the 6 and 7 positions.

- Oxidation: Conversion of the hydroxyl group into carbonyl groups at the 5 and 8 positions.

Various methods have been reported for synthesizing this compound:

- Palladium-catalyzed reactions with terminal alkynes.

- Suzuki-Miyaura cross-coupling reactions with aryl boronic acids .

6,7-Dibromoquinoline-5,8-dione has several applications:

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Pharmaceuticals: Its derivatives are being investigated for their therapeutic potential against infectious diseases and cancer.

- Material Science: The compound's unique electronic properties make it suitable for use in organic electronic devices and sensors.

Studies have indicated that 6,7-dibromoquinoline-5,8-dione interacts with various biological targets. Its derivatives have been tested for interactions with enzymes and receptors relevant to disease pathways. These studies help elucidate the mechanism of action of this compound and its potential therapeutic uses .

Several compounds share structural similarities with 6,7-dibromoquinoline-5,8-dione. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6,7-Dichloroquinoline-5,8-dione | Chlorine substituents instead of bromine | Different halogen effects on reactivity |

| Quinoline-5,8-dione | No halogen substituents | Simpler structure with fewer reactive sites |

| 6-Bromoquinoline-5,8-dione | Single bromine substituent | Less steric hindrance compared to dibromo |

| 7-Bromoquinoline-5,8-dione | Single bromine at position 7 | Variation in substitution patterns |

The presence of two bromine atoms in 6,7-dibromoquinoline-5,8-dione enhances its reactivity compared to its chloro counterparts and simpler quinolines. This unique substitution pattern allows for diverse synthetic applications and biological activities that may not be present in other similar compounds.

Antimicrobial Efficacy Against Drug-Resistant Pathogens

Gram-Negative Bacterial Membrane Disruption Mechanisms

While direct studies on 6,7-dibromoquinoline-5,8-dione's antibacterial activity remain limited, structural analogs demonstrate concentration-dependent increases in membrane fluidity. In Pseudomonas aeruginosa, related quinoline-diones reduce membrane potential by 62% at 8 μg/mL through porin protein oxidation [4]. Molecular dynamics simulations suggest bromine substituents facilitate hydrophobic interactions with lipid A components in lipopolysaccharide layers [3].

Biofilm Formation Inhibition in Fungal Species

The compound exhibits fungistatic activity against Candida albicans biofilms, reducing chitin synthase activity by 66.34% at 4 μg/mL [4]. Calcofluor white staining assays show 45.37% decreased chitin deposition in hyphal structures, correlating with downregulation of CHS1 (3.8-fold) and CHS3 (2.9-fold) gene expression [4]. Synergistic effects with fluconazole enhance biofilm eradication by 78% in azole-resistant strains [4].

Table 2: Antifungal activity parameters against C. albicans

| Parameter | Control | 4 μg/mL Treatment |

|---|---|---|

| Chitin synthase activity | 100% | 33.66% [4] |

| Ergosterol content | 42.1 μg/mg | 18.7 μg/mg [4] |

| Membrane permeability | 12% PI+ | 67% PI+ [4] |

Antiparasitic Activity Against Protozoan Infection Models

Current research on 6,7-dibromoquinoline-5,8-dione's antiparasitic effects remains preliminary. In silico docking studies predict strong binding affinity (ΔG = -9.8 kcal/mol) to Plasmodium falciparum dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis [3]. In vitro testing against Leishmania donovani promastigotes shows 48% growth inhibition at 10 μM after 72 hours, though mechanistic details require further investigation [3].

The halogenation pattern, particularly the presence of bromine atoms at the 6 and 7 positions of the quinoline-5,8-dione scaffold, plays a pivotal role in determining the bioactivity profiles of these compounds. The investigation of halogenated quinoline derivatives has revealed specific patterns that significantly influence their biological efficacy [1] [2].

Research conducted on 6,7-dibromoquinoline-5,8-diones has demonstrated that the specific positioning of halogen substituents creates unique bioactivity characteristics compared to other halogenation patterns. The displacement reactions of 6- and 7-bromide positions with various nucleophiles have been extensively studied, revealing that the carbon-6 and carbon-7 substituents primarily include amino, alkoxy, thioalkoxy groups, and their derivatives, as well as alkyl, halogen, and nitro groups [1] [2].

The structure-activity relationship studies indicate that the type and degree of substitution of the quinoline ring have profound effects on the biological activity of a given substrate [3]. For quinoline derivatives, the halogenation effects follow a specific order of influence on bioactivity. Electron-withdrawing halogens such as fluorine, chlorine, and bromine generally increase redox potential and modify biological activity through both inductive and resonance effects [4].

Comparative studies of different halogenation patterns have shown that 6,7-dibromoquinoline-5,8-dione exhibits superior antifungal activity compared to other halogenated variants. In particular, compound 4b, a dibromoquinoline derivative, demonstrated exceptional broad-spectrum antifungal activity with minimum inhibitory concentrations as low as 0.5 μg/mL against Candida, Cryptococcus, and Aspergillus species [5] [6] [7]. This represents a significant improvement over fluconazole, which showed minimum inhibitory concentrations exceeding 64 μg/mL against the same organisms.

The halogenation pattern also influences the mechanism of action. Studies have revealed that dibromoquinoline compounds target metal ion homeostasis, specifically affecting copper and iron ion regulation in fungal cells [5] [6] [7]. This mechanism is directly related to the electron-withdrawing nature of the bromine substituents, which enhances the compound's ability to chelate metal ions through the quinoline scaffold.

The bromine atoms at positions 6 and 7 contribute to increased lipophilicity and enhanced cell membrane penetration, factors that are crucial for biological activity [3]. The presence of these halogens also stabilizes the quinone structure, preventing unwanted side reactions that could diminish therapeutic efficacy.

Research on halogenated quinolines has shown that the 2-position modification in halogenated quinoline scaffolds can be synthetically tuned to optimize antibacterial and biofilm eradication activities [8] [9]. However, for the 6,7-dibromoquinoline-5,8-dione specifically, the halogenation at the 6 and 7 positions appears to be the critical structural feature for antifungal activity.

The antimicrobial activity evaluation of various halogenated quinoline derivatives has demonstrated that compounds with bromine substitution generally exhibit enhanced potency compared to their chlorinated or fluorinated analogs [10] [11]. This enhanced activity is attributed to the optimal balance between electronic effects and steric considerations that bromine atoms provide.

Steric and Electronic Factors Governing Target Binding Affinity

The binding affinity of 6,7-dibromoquinoline-5,8-dione to biological targets is governed by a complex interplay of steric and electronic factors that determine both selectivity and potency. These factors are critical for understanding the structure-activity relationships that guide rational drug design efforts [18] [19].

Steric effects play a fundamental role in determining the three-dimensional orientation of 6,7-dibromoquinoline-5,8-dione within target binding sites. The bromine atoms at positions 6 and 7 create specific steric constraints that influence molecular recognition processes [20] [21]. The size and spatial arrangement of these substituents affect the compound's ability to fit into enzyme active sites and receptor binding pockets.

Research on quinoline-derived oligoamide foldamers has demonstrated that steric effects significantly influence chiral helical induction and molecular recognition [21]. While 6,7-dibromoquinoline-5,8-dione does not exhibit helical characteristics, similar steric principles apply to its binding interactions. The preferred conformation at stereogenic centers involves positioning the bulkiest groups to minimize steric clashes with target proteins.

Electronic factors contribute significantly to binding affinity through various mechanisms including electrostatic interactions, hydrogen bonding, and π-π stacking interactions [22] [18]. The electron-withdrawing nature of the bromine substituents creates an electron-deficient quinoline ring system that can participate in favorable electronic interactions with electron-rich amino acid residues in target proteins.

Molecular docking studies have revealed specific binding modes for quinoline-5,8-dione derivatives with target proteins [18] [19]. For compounds targeting NAD(P)H:quinone oxidoreductase 1, the quinoline-5,8-dione moiety is positioned deeply within the hydrophobic matrix of the active site, near aromatic residues including tryptophan-105, phenylalanine-178, tyrosine-126, and tyrosine-128 [18]. The introduction of aromatic moieties into the quinoline-5,8-dione scaffold consistently leads to increased binding affinity.

The electronic structure calculations for quinoline derivatives have shown that the proton-accepting capacity for intermolecular interactions increases during tautomeric transformations [22]. Substitution by electron-donating groups leads to increased proton-accepting capacity in both ground and excited states, while electron-withdrawing groups like bromine modify these properties in complex ways.

Binding affinity studies have demonstrated that structural modifications to the quinoline core can dramatically alter target selectivity [23] [24]. Computational analysis using density functional theory methods has identified crucial properties such as highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps that correlate with binding affinities to biological targets [23].

The molecular recognition properties of quinoline derivatives are significantly influenced by the electronic distribution within the molecule [25] [26]. Face-to-face porphyrin dimer systems have been used as model hosts to study the molecular recognition of quinoline derivatives, revealing how electronic coupling between different molecular domains affects binding characteristics [26].

For 6,7-dibromoquinoline-5,8-dione, the specific targeting of metal ion homeostasis pathways appears to be mediated by both steric and electronic factors [5] [6] [7]. The compound's structure includes features similar to known metal chelators, including a triazole ring system and hydroxyquinoline moiety, which contribute to its unique binding characteristics.

The binding affinity optimization for quinoline derivatives often involves careful consideration of lipophilicity parameters [27]. Studies have shown that the dependence of biological activity on lipophilicity often follows parabolic relationships, with optimal activity occurring at specific logP values that balance membrane permeability with target binding.

Chemogenomic profiling studies have identified specific protein targets that show enhanced sensitivity to 6,7-dibromoquinoline-5,8-dione derivatives [5] [6] [7]. Three particularly sensitive deletion strains (cox17Δ, ssa1Δ, aft2Δ) relate to metal ion homeostasis proteins, suggesting that the compound's binding affinity for these targets is optimized through its specific substitution pattern.